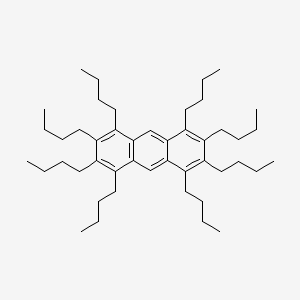
1,2,3,4,5,6,7,8-Octabutylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6,7,8-Octabutylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of hydrogen atoms with butyl groups at positions 1 through 8 on the anthracene ring. The presence of these butyl groups significantly alters the physical and chemical properties of the parent anthracene molecule, making this compound a compound of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1,2,3,4,5,6,7,8-Octabutylanthracene typically involves the alkylation of anthracene with butyl halides in the presence of a strong base. The reaction conditions often include the use of solvents such as toluene or xylene, and the process is carried out under reflux to ensure complete substitution. Industrial production methods may involve continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
1,2,3,4,5,6,7,8-Octabutylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially hydrogenated anthracene derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Applications De Recherche Scientifique
1,2,3,4,5,6,7,8-Octabutylanthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound in studies of aromaticity and reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Industry: It is utilized in the production of organic semiconductors and as a component in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism by which 1,2,3,4,5,6,7,8-Octabutylanthracene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The butyl groups enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes. The pathways involved may include modulation of signal transduction and interference with cellular metabolic processes.
Comparaison Avec Des Composés Similaires
1,2,3,4,5,6,7,8-Octabutylanthracene can be compared with other substituted anthracenes, such as:
1,2,3,4,5,6,7,8-Octamethylanthracene: Similar in structure but with methyl groups instead of butyl groups, leading to different physical properties and reactivity.
1,2,3,4,5,6,7,8-Octaethylanthracene: Ethyl groups provide intermediate properties between methyl and butyl derivatives.
1,2,3,4,5,6,7,8-Octafluoroanthracene: Fluorine substitution significantly alters the electronic properties, making it useful in different applications.
Propriétés
Numéro CAS |
601469-42-5 |
|---|---|
Formule moléculaire |
C46H74 |
Poids moléculaire |
627.1 g/mol |
Nom IUPAC |
1,2,3,4,5,6,7,8-octabutylanthracene |
InChI |
InChI=1S/C46H74/c1-9-17-25-35-36(26-18-10-2)40(30-22-14-6)44-34-46-42(32-24-16-8)38(28-20-12-4)37(27-19-11-3)41(31-23-15-7)45(46)33-43(44)39(35)29-21-13-5/h33-34H,9-32H2,1-8H3 |
Clé InChI |
RWVBCQPUECIXJG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C(=C(C2=CC3=C(C=C21)C(=C(C(=C3CCCC)CCCC)CCCC)CCCC)CCCC)CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile](/img/structure/B12569178.png)
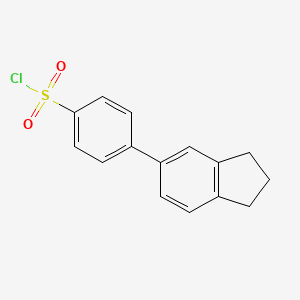
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl-](/img/structure/B12569182.png)
![N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12569184.png)
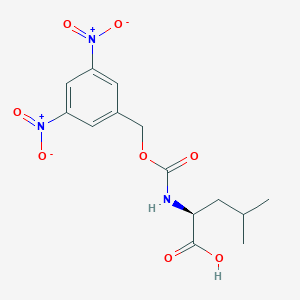
![{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile](/img/structure/B12569201.png)
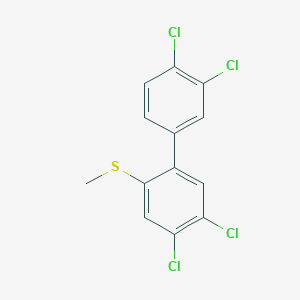

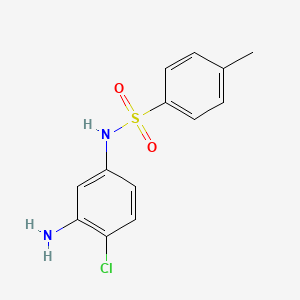
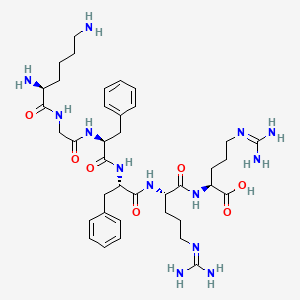
![9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12569229.png)

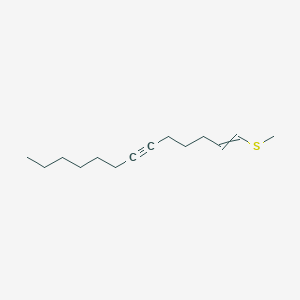
![9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium](/img/structure/B12569248.png)
